molecular formula C10H6F6N2O2 B11957572 1-(2,2,2-Trifluoroacetyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 200876-78-4

1-(2,2,2-Trifluoroacetyl)-3-(2-(trifluoromethyl)phenyl)urea

Katalognummer: B11957572
CAS-Nummer: 200876-78-4
Molekulargewicht: 300.16 g/mol
InChI-Schlüssel: WWXJWSWYBDVMKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,2,2-Trifluoroacetyl)-3-(2-(trifluoromethyl)phenyl)urea is a chemical compound characterized by the presence of trifluoromethyl groups and a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoroacetyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with urea to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2,2-Trifluoroacetyl)-3-(2-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines.

Wissenschaftliche Forschungsanwendungen

1-(2,2,2-Trifluoroacetyl)-3-(2-(trifluoromethyl)phenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(2,2,2-Trifluoroacetyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The urea moiety can form hydrogen bonds with proteins, potentially inhibiting their activity or altering their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,2-Trifluoroacetamide: Another trifluoromethyl-containing compound with different functional groups.

    2,2,2-Trifluoro-1-(2-(trifluoromethyl)phenyl)ethan-1-one: A related compound with a ketone group instead of a urea moiety.

Uniqueness

1-(2,2,2-Trifluoroacetyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the combination of trifluoromethyl groups and a urea moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Eigenschaften

CAS-Nummer

200876-78-4

Molekularformel

C10H6F6N2O2

Molekulargewicht

300.16 g/mol

IUPAC-Name

2,2,2-trifluoro-N-[[2-(trifluoromethyl)phenyl]carbamoyl]acetamide

InChI

InChI=1S/C10H6F6N2O2/c11-9(12,13)5-3-1-2-4-6(5)17-8(20)18-7(19)10(14,15)16/h1-4H,(H2,17,18,19,20)

InChI-Schlüssel

WWXJWSWYBDVMKJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.